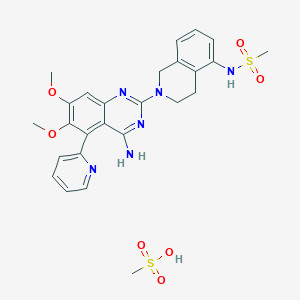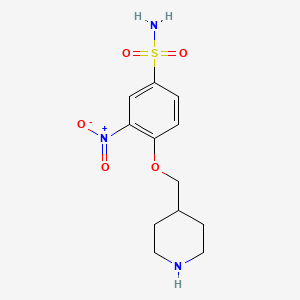
4-Hydroxyquinoline-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxyquinoline-3-carboxylic acid ethyl ester is a chemical compound belonging to the quinolone family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinolones are heterocyclic aromatic organic compounds with a wide range of therapeutic potentials, including antibacterial, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: 4-Hydroxyquinoline-3-carboxylic acid ethyl ester can be synthesized through various methods. One common approach involves the cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates. This method utilizes Rhodium (II) catalysis to achieve high selectivity and yield . Another method involves the reaction of 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate, followed by cyclization using Dowtherm A or diethyl phthalate .
Industrial Production Methods: Industrial production of ethyl 4-quinolone-3-carboxylate often employs scalable and efficient methodologies. For instance, a green and efficient synthetic methodology has been developed for the synthesis of N-1 substituted 4-quinolone-3-carboxamides, which can be adapted for the production of ethyl 4-quinolone-3-carboxylate .
化学反応の分析
Types of Reactions: 4-Hydroxyquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can yield different quinolone analogs.
Substitution: Substitution reactions, particularly at the C-3 carboxylate position, are common and often require specialized reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like triflic acid and various bases (e.g., Cs2CO3) are employed.
Major Products: The major products formed from these reactions include various quinolone derivatives, which have significant biological and pharmaceutical activities .
科学的研究の応用
4-Hydroxyquinoline-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinolone derivatives.
Biology: It is used in the study of bacterial quorum sensing and other biological processes.
Medicine: Quinolone derivatives are explored for their antibacterial, antiviral, and anticancer properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of ethyl 4-quinolone-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, quinolone derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription . This mechanism is crucial for their antibacterial activity.
類似化合物との比較
Norfloxacin: A broad-spectrum antibiotic.
Ciprofloxacin: Another widely used antibiotic with a similar structure.
4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in their functional groups
Uniqueness: 4-Hydroxyquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern and the resulting biological activities. Its versatility in chemical reactions and applications in various fields makes it a valuable compound in both research and industry .
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
ethyl 4-oxo-3H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-7,9H,2H2,1H3 |
InChIキー |
LKIBSJCOAXOWJY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C=NC2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[2-Acetyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B8705730.png)
![Methyl [(2-oxobutyl)sulfanyl]acetate](/img/structure/B8705739.png)






![5-Chloro-6-fluoro-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8705803.png)





